N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide
Description
N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various fields, including chemistry, biology, and medicine. This compound features a pyrrolidine ring, a thiophene moiety, and a sulfonyl group, which contribute to its distinctive properties and reactivity.
Properties
IUPAC Name |
N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O3S2/c1-20(17,18)8-2-3-15(6-8)11(16)14-5-7-4-9(12)19-10(7)13/h4,8H,2-3,5-6H2,1H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTTSBHZADYYDAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCN(C1)C(=O)NCC2=C(SC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the thiophene derivative. One common method involves the reaction of 2,5-dichlorothiophene with a suitable alkylating agent to introduce the methyl group at the 3-position. This intermediate is then reacted with a pyrrolidine derivative under appropriate conditions to form the final compound. The reaction conditions often include the use of solvents such as methanol or dichloromethane and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to yield corresponding amine derivatives.
Substitution: The chlorine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted thiophene compounds, depending on the specific reaction and conditions employed.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide exerts its effects is not fully understood. molecular docking studies suggest that it may interact with specific enzymes or receptors, such as cytochrome P450 14 alpha-sterol demethylase (CYP51), by binding to their active sites and inhibiting their activity . This interaction can disrupt essential biological pathways, leading to antimicrobial or antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
3-(2,5-dichlorothiophen-3-yl)-5-arylpyrazole-1-carbothioamides: These compounds share the thiophene moiety and exhibit similar biological activities, such as antimicrobial and antioxidant properties.
2-(3-(2,5-dichlorothiophen-3-yl)-5-aryl-4,5-dihydro-1H-pyrazol-1-yl)-4-phenylthiazoles: These derivatives also contain the thiophene ring and have been studied for their potential as drug candidates.
Uniqueness
N-[(2,5-dichlorothiophen-3-yl)methyl]-3-methylsulfonylpyrrolidine-1-carboxamide is unique due to the presence of the pyrrolidine ring and the sulfonyl group, which contribute to its distinct chemical properties and reactivity
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
